4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a trityl group at the 1st position of the pyrazolo[3,4-c]pyridine core. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Iodination: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate compound.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Tritylation: The protected intermediate is then reacted with trityl chloride to introduce the trityl group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Coupling Reactions: The trityl group can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
p-methoxybenzyl chloride (PMB-Cl): Used for protection of the NH group.
Trityl chloride: Used for tritylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a biological probe due to its structural similarity to purine bases.
Medicine: Investigated for its potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.
Industry: Used in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[3,4-c]pyridine: Another related compound with a different substitution pattern.
4-bromo-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the trityl group
Uniqueness
4-Bromo-1-trityl-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both the bromine atom and the trityl group, which confer distinct chemical and biological properties. The trityl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C25H18BrN3 |
---|---|
Molekulargewicht |
440.3 g/mol |
IUPAC-Name |
4-bromo-1-tritylpyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C25H18BrN3/c26-23-17-27-18-24-22(23)16-28-29(24)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H |
InChI-Schlüssel |
ODTPFWPKEDNPHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CN=CC(=C5C=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.